molecular formula C15H21ClN2O2 B12281735 Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B12281735
M. Wt: 296.79 g/mol
InChI Key: KXZHQICGNSMOCT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22ClN3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-chlorophenylpiperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent product quality and efficient use of resources .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including those used to treat neurological disorders and infections.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The piperazine ring and the 2-chlorophenyl group play crucial roles in binding to the target site, while the tert-butyl ester group influences the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with targeted therapeutic effects .

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 4-(2-chlorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3

InChI Key

KXZHQICGNSMOCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Cl

Origin of Product

United States

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